5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde
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Overview
Description
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde is a complex organic compound with the molecular formula C23H20O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde typically involves a multi-step process. One common method starts with the preparation of azulene building blocks from readily available aryl-substituted cyclopentadiene and ortho-haloaryl aldehyde. This is followed by dehydration condensation and palladium-catalyzed C-H coupling .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of advanced catalytic systems and continuous flow reactors could enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the aldehyde group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of organic electronic materials and other advanced materials
Mechanism of Action
The mechanism of action of 5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde involves its interaction with molecular targets through electrophilic aromatic substitution. This process typically involves the formation of a sigma-bond to the aromatic ring, generating a positively charged intermediate, which then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Similar Compounds
- Dibenzo[e,g]azulene
- Benzo[1,2-f: 5,4-f’]diazulene
- Benzo[1,2-f: 4,5-f’]diazulene
- Naphtho[2,3-f: 6,7-f’]diazulene
Uniqueness
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of organic electronic materials and other advanced applications .
Properties
CAS No. |
110318-82-6 |
---|---|
Molecular Formula |
C23H20O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
11,18-bis(methoxymethoxy)tetracyclo[8.8.0.02,8.012,17]octadeca-1,3,5,7,9,11,13,15,17-nonaene-9-carbaldehyde |
InChI |
InChI=1S/C23H20O5/c1-25-13-27-22-17-10-6-7-11-18(17)23(28-14-26-2)21-19(12-24)15-8-4-3-5-9-16(15)20(21)22/h3-12H,13-14H2,1-2H3 |
InChI Key |
LMAQEXXBTKYUEN-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C2C=CC=CC2=C(C3=C(C4=CC=CC=CC4=C31)C=O)OCOC |
Origin of Product |
United States |
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